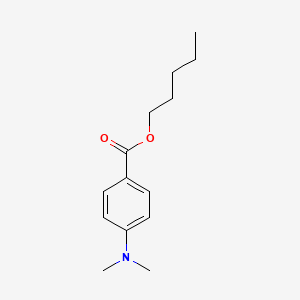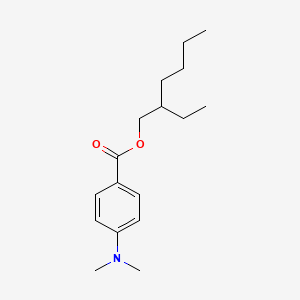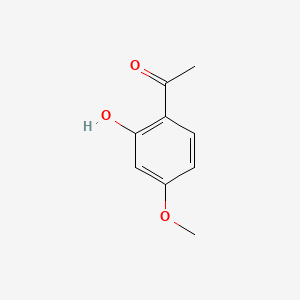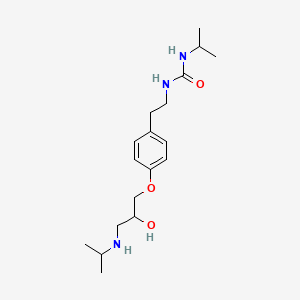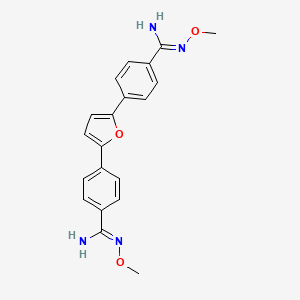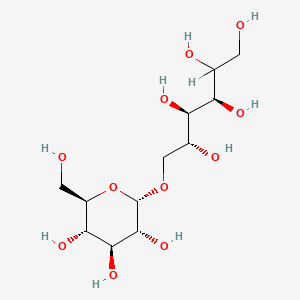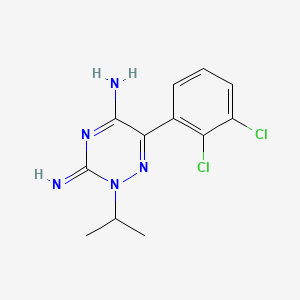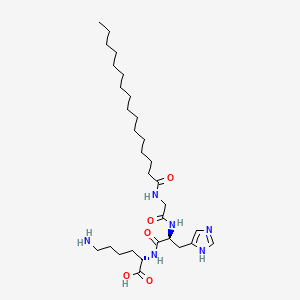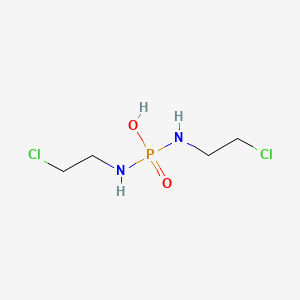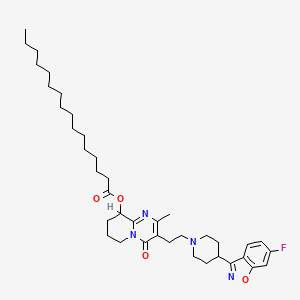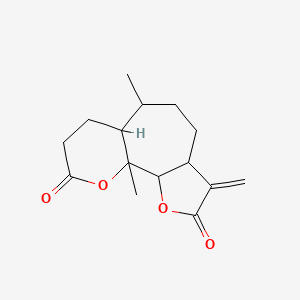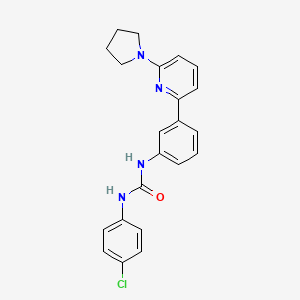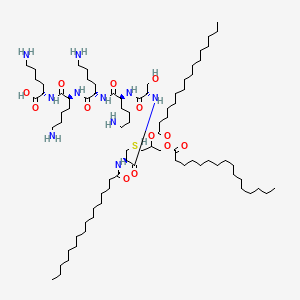
Pam3CSK4
Übersicht
Beschreibung
The compound Pam3CSK4 is a complex organic molecule characterized by multiple amino and hexanoyl groups. This compound is notable for its intricate structure, which includes a propylsulfanyl group and hexadecanoyloxy chains, making it a subject of interest in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes due to its amino acid components.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialized polymers and materials due to its unique structural properties.
Wirkmechanismus
Target of Action
Pam3CSK4, also known as (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid, is a synthetic triacylated lipopeptide . It primarily targets the Toll-like receptor 1/2 (TLR1/2) heterodimer . TLRs play a pivotal role in detecting a diverse range of pathogen-associated molecular patterns (PAMPs) .
Mode of Action
This compound mimics the acylated amino terminus of bacterial lipopeptides . The TLR2/TLR1 heterodimer recognizes lipopeptides with three fatty acids, a structural characteristic of bacterial lipopeptides . Recognition of this compound is mediated by TLR2, which cooperates with TLR1 through their cytoplasmic domain to induce a signaling cascade .
Biochemical Pathways
Upon binding to the TLR2/TLR1 heterodimer, this compound activates a MyD88-dependent signaling cascade . This leads to the activation of the pro-inflammatory transcription factor NF-κB . The activation of NF-κB ultimately leads to an innate immune response .
Pharmacokinetics
It is known that this compound is provided lyophilized and is stable for 1 year when properly stored . Upon resuspension, it can be stored at 4°C for 1 month or at -20°C for 6 months .
Result of Action
The activation of NF-κB by this compound leads to the production of pro-inflammatory cytokines . This results in an enhanced immune response . For example, this compound has been shown to enhance the activation of B cells in vitro and boost antibody responses to protein vaccines in vivo .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and storage conditions . Proper storage is crucial for maintaining the stability and efficacy of this compound . Furthermore, the presence of other immune stimulants can influence the action of this compound .
Biochemische Analyse
Biochemical Properties
Pam3CSK4 is a ligand for the Toll-like receptor 2/1 (TLR2/1) heterodimer . It interacts with these receptors, leading to a MyD88-dependent activation of NF-κB and AP-1, which ultimately results in an innate immune response . The stimulatory activity of this compound resides in its acylated amino terminus .
Cellular Effects
This compound has been shown to enhance the infection of various viruses, including the Respiratory Syncytial Virus (RSV), in primary epithelial, myeloid, and lymphoid cells . It influences cell function by enhancing the binding of viruses to their target cells . The effect of this compound is primarily mediated by enhanced binding of RSV to its target cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with TLR2/1, leading to the activation of the pro-inflammatory transcription factor NF-κB . This activation is mediated by TLR2, which cooperates with TLR1 through their cytoplasmic domain to induce the signaling cascade leading to the activation of NF-κB .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, it has been shown that the enhancement of RSV infection by this compound is optimal when the lipopeptides and virus are added simultaneously .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a mouse model of RVFV encephalitis, this compound treatment protected animals from infection and mortality .
Metabolic Pathways
This compound is involved in the TLR2/1 signaling pathway . This pathway plays a pivotal role in detecting a diverse range of pathogen-associated molecular patterns (PAMPs) .
Subcellular Localization
It is known that TLR2, one of the receptors that this compound interacts with, is located at the cell surface .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then sequentially reacted to form the final product. Common reagents used in these reactions include amino acids, hexanoyl chloride, and hexadecanoyl chloride. The reactions are often carried out under controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways would be essential to maximize yield and minimize by-products. Purification steps, such as chromatography, would be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The hexanoyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pam3CSK4: derivatives with different acyl groups.
Aliphatic amines: Compounds with similar amino and alkyl chain structures.
Uniqueness
This compound is unique due to its combination of multiple amino groups, long hexadecanoyloxy chains, and a propylsulfanyl group. These features confer distinct chemical and biological properties, making it a valuable subject for research and industrial applications.
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H156N10O13S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102)/t66?,67-,68-,69-,70-,71-,72-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDPHAKKZGDBEV-GFPBKZJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H156N10O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1510.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112208-00-1 | |
| Record name | N-Palmitoyl-S-(2,3-bis(palmitoyloxy)propyl)cysteinyl-seryl-lysyl-lysyl-lysyl-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112208001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


